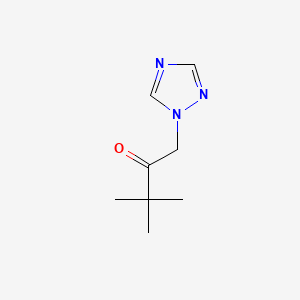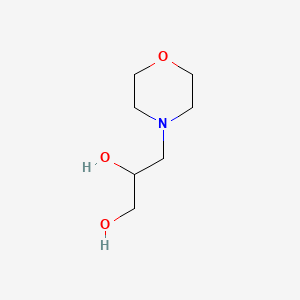
3-Morpholino-1,2-propanediol
Übersicht
Beschreibung
3-Morpholino-1,2-propanediol, also known as 3-(4-Morpholinyl)-1,2-propanediol or 3-Morpholin-4-ylpropane-1,2-diol, is a technical grade compound with the empirical formula C7H15NO3 . It has a molecular weight of 161.20 .
Molecular Structure Analysis
The molecular structure of this compound consists of a morpholine ring attached to a propane-1,2-diol group . The morpholine ring provides the compound with its unique properties, including its reactivity and solubility .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 290.0±0.0 °C at 760 mmHg, and a flash point of 136.9±24.8 °C . It has a refractive index of 1.500 and a molar volume of 138.0±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Catalysis in Organic Reactions
3-Morpholino-1,2-propanediol derivatives have been utilized in catalyzing organic reactions. For instance, novel N-methyl morpholine (Nmm) based ionic liquids with 1,2-propanediol group have been synthesized for Knoevenagel condensation. These catalysts allow various aldehydes or aliphatic ketones to react with a range of activated methylene compounds, demonstrating potential in large-scale synthesis due to their recyclability and applicability in water (Xu et al., 2017).
Pharmaceutical Intermediate
This compound compounds have been used as intermediates in pharmaceuticals. A notable example is the synthesis of specific isomers of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol, an inhibitor of glucocerebroside synthetase, suggesting its relevance in the development of specific therapeutic agents (Inokuchi & Radin, 1987).
Material Science
In material science, modifications of substances like kaolinite with propanediols, including 1,2-propanediol, have been explored. Such modifications have potential applications in specific adsorption and regioselective reactions, offering avenues for new material development (Itagaki & Kuroda, 2003).
Biotechnological Production
This compound derivatives are used in biotechnological applications, such as in the production of 1,3-propanediol from glycerol. Genetic engineering of strains for the biosynthesis of 1,3-propanediol demonstrates the compound's utility in producing monomers for commercial products like cosmetics, foods, and medicines (Yang et al., 2018).
Downstream Processing in Bioproduction
The compound's role in the downstream processing of biologically produced diols like 1,3-propanediol has been studied, addressing challenges in separation technologies to improve yield, purity, and energy consumption (Xiu & Zeng, 2008).
Chemical Analysis and Detection
This compound derivatives have also been used in the development of analytical methods for chemical analysis, such as in the high-performance liquid chromatographic analysis of chiral nonaromatic alcohols (Toussaint et al., 2000).
Metabolic Engineering
Metabolic engineering research has employed this compound derivatives to develop pathways in organisms like Escherichia coli for the production of chemicals like 1,3-propanediol from glucose, underlining its significance in sustainable chemical production (Liang et al., 2010).
Wirkmechanismus
Target of Action
Morpholino oligos, a related class of compounds, are known to bind to complementary sequences of rna and interfere with processes .
Mode of Action
Morpholino oligos, which share a similar structure, are known to prevent protein synthesis in organisms or cell cultures by binding to complementary sequences of rna . They can block ribosome assembly, alter splicing, inhibit miRNA maturation and activity, and bind to other biological targets .
Biochemical Pathways
Morpholino oligos can influence a wide range of rna targets, leading to various outcomes such as blocking translation, modifying splicing of pre-mrna, inhibiting mirna maturation and activity, among others .
Result of Action
Morpholino oligos can cause a range of different outcomes beyond simple gene knockdowns depending on the sort of target they bind .
Action Environment
It’s known that the compound is soluble in water and many organic solvents , which may influence its action and stability.
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
3-Morpholino-1,2-propanediol plays a significant role in biochemical reactions due to its unique structure, which allows it to interact with various enzymes, proteins, and other biomolecules. It is known to interact with glucosylceramide synthase, an enzyme involved in the synthesis of glycosphingolipids . This interaction leads to the inhibition of glucosylceramide synthase, resulting in the accumulation of sphingolipids in lysosomes . Additionally, this compound has been shown to interact with alcohol dehydrogenase and glycerol dehydrogenase, enzymes involved in the metabolic pathways of 1,2-propanediol .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of glucosylceramide synthase by this compound leads to the inactivation of the mechanistic target of rapamycin (mTOR) pathway, a critical cell signaling pathway involved in cell growth and metabolism . This inactivation results in the nuclear translocation of transcription factor EB (TFEB), which regulates the expression of genes involved in lysosomal biogenesis and autophagy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of glucosylceramide synthase, inhibiting its activity and leading to the accumulation of sphingolipids in lysosomes . This accumulation triggers a cascade of events, including the dissociation of mTOR from lysosomes and the subsequent nuclear translocation of TFEB . Additionally, this compound interacts with alcohol dehydrogenase and glycerol dehydrogenase, influencing the metabolic pathways of 1,2-propanediol .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under standard laboratory conditions, but its stability can be affected by factors such as temperature and pH . Over time, this compound may degrade, leading to changes in its efficacy and impact on cellular function. Long-term studies have shown that the compound can cause sustained inactivation of the mTOR pathway and prolonged nuclear translocation of TFEB, resulting in lasting effects on lysosomal biogenesis and autophagy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits glucosylceramide synthase without causing significant toxicity . At high doses, this compound can lead to adverse effects, including toxicity and disruption of cellular homeostasis . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its inhibitory capacity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the deoxyhexose pathway and the methylglyoxal pathway . It interacts with enzymes such as glucosylceramide synthase, alcohol dehydrogenase, and glycerol dehydrogenase, influencing the metabolic flux and levels of metabolites . The compound’s involvement in these pathways highlights its role in regulating cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s water solubility allows it to diffuse easily within the cellular environment, leading to its accumulation in specific compartments such as lysosomes . This localization is crucial for its inhibitory effects on glucosylceramide synthase and subsequent cellular processes.
Subcellular Localization
The subcellular localization of this compound is primarily within lysosomes, where it exerts its inhibitory effects on glucosylceramide synthase . The compound’s targeting to lysosomes is facilitated by its interactions with specific transporters and binding proteins . Additionally, post-translational modifications may play a role in directing this compound to lysosomes, ensuring its effective inhibition of glucosylceramide synthase and regulation of lysosomal biogenesis and autophagy .
Eigenschaften
IUPAC Name |
3-morpholin-4-ylpropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c9-6-7(10)5-8-1-3-11-4-2-8/h7,9-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBNUEHCOOXOHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40982795 | |
| Record name | 3-(Morpholin-4-yl)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40982795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6425-32-7 | |
| Record name | 3-Morpholino-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6425-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Morpholinopropane-1,2-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006425327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Morpholin-4-yl)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40982795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-morpholinopropane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.539 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

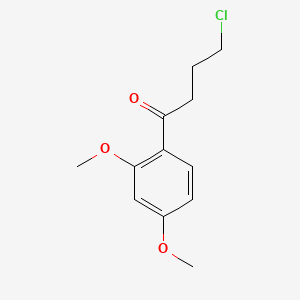
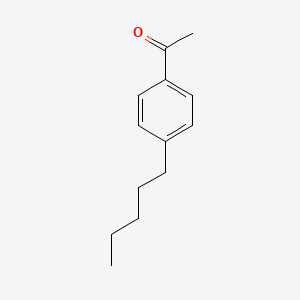

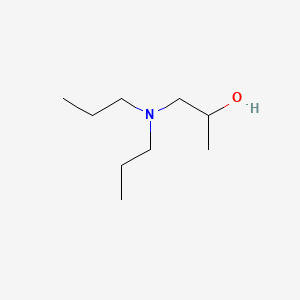
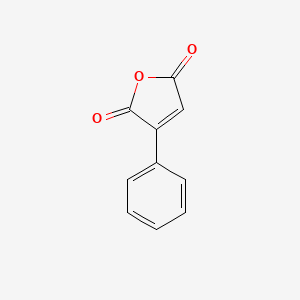
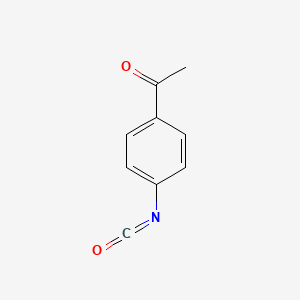
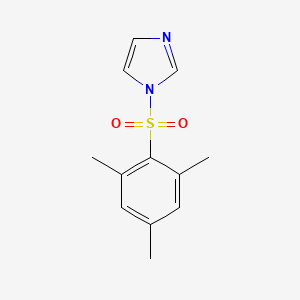
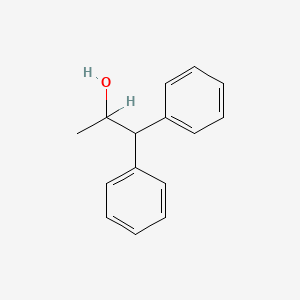
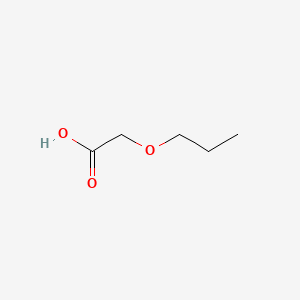

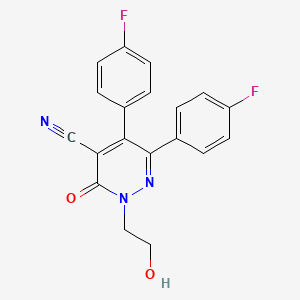
![2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B1345515.png)
